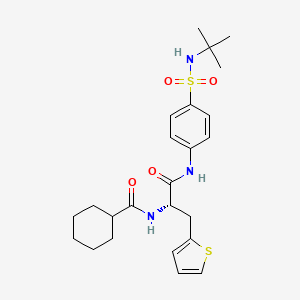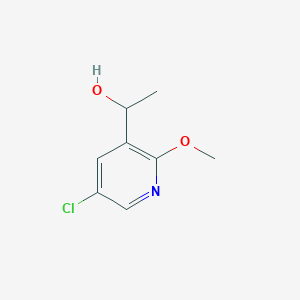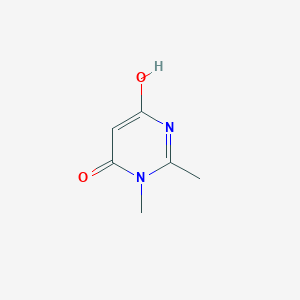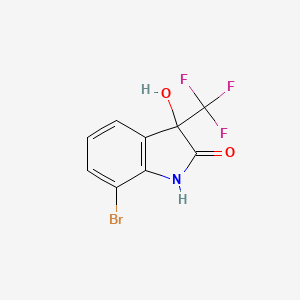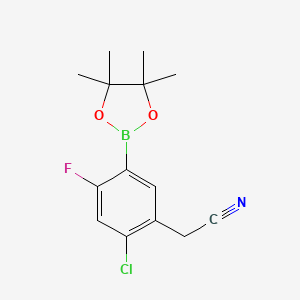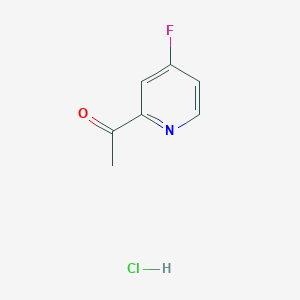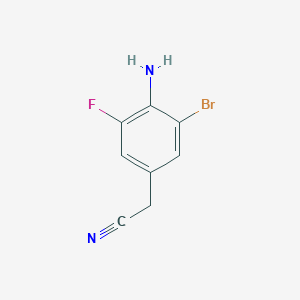
2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile is an organic compound with a molecular formula of C8H6BrFN2. This compound is characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, along with an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile typically involves the following steps:
Bromination: The starting material, 4-fluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 3-position.
Nitrile Formation: The brominated intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, to form the acetonitrile group.
Amination: Finally, the compound is subjected to amination to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Derivatives with different substituents replacing the bromo or fluoro groups.
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and fluoro groups allows it to form strong interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Amino-3-chloro-5-fluorophenyl)acetonitrile
- 2-(4-Amino-3-bromo-5-chlorophenyl)acetonitrile
- 2-(4-Amino-3-iodo-5-fluorophenyl)acetonitrile
Uniqueness
2-(4-Amino-3-bromo-5-fluorophenyl)acetonitrile is unique due to the specific combination of amino, bromo, and fluoro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H6BrFN2 |
|---|---|
Poids moléculaire |
229.05 g/mol |
Nom IUPAC |
2-(4-amino-3-bromo-5-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrFN2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4H,1,12H2 |
Clé InChI |
MUDVGUKEKLLHMF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)N)Br)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



